Paraoxon

Catalog No.
S538631
CAS No.
311-45-5
M.F
C10H14NO6P
M. Wt
275.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paraoxon

CAS Number

311-45-5

Product Name

Paraoxon

IUPAC Name

diethyl (4-nitrophenyl) phosphate

Molecular Formula

C10H14NO6P

Molecular Weight

275.19 g/mol

InChI

InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

WYMSBXTXOHUIGT-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Solubility

Sparingly soluble (NTP, 1992)
Freely soluble in ether and other organic solvents
In water, 3,640 mg/l at 20 °C.
3.64 mg/mL at 20 °C

Synonyms

Diethyl p Nitrophenyl Phosphate, Diethyl-p-Nitrophenyl Phosphate, E 600, E-600, E600, Fosfakol, Paraoxon, Phosphacol, Phosphate, Diethyl-p-Nitrophenyl

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Description

The exact mass of the compound Paraoxon is 275.0559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble (ntp, 1992)0.01 mfreely soluble in ether and other organic solventsin water, 3,640 mg/l at 20 °c.3.64 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates. It belongs to the ontological category of aryl dialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mode of Action Studies

    Paraoxon irreversibly inhibits acetylcholinesterase, an enzyme critical for nerve impulse transmission. Researchers use paraoxon to study the mechanisms of cholinergic toxicity and develop antidotes for organophosphate poisoning [].

  • In Vitro and In Vivo Models

    Due to its potent and specific inhibition of acetylcholinesterase, paraoxon is used in in vitro and in vivo models to investigate nerve function, neurodegenerative diseases like Alzheimer's, and the efficacy of potential treatments [].

  • Environmental Fate Studies

    Scientists use paraoxon to understand the breakdown and persistence of organophosphate insecticides in the environment. This research helps assess potential environmental risks associated with these pesticides [].

  • Biosensor Development

    The specific interaction of paraoxon with acetylcholinesterase allows researchers to develop biosensors for detecting organophosphate contamination in food, water, and environmental samples [].

Paraoxon, chemically known as O,O-diethyl-O-p-nitrophenylphosphate, is an organophosphate compound and the active metabolite of the insecticide parathion. It is recognized for its high reactivity and potent inhibition of the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. Paraoxon acts as a parasympathomimetic agent, leading to excessive accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors. This compound is significantly toxic and has been implicated in various poisoning cases globally due to its ability to easily penetrate biological membranes, including skin and mucous membranes .

Paraoxon's primary mechanism of action revolves around its inhibition of acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter critical for muscle function and nerve impulse transmission. When paraoxon binds to AChE, it forms a covalent bond, permanently inactivating the enzyme. This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disrupting normal nerve function [].

Paraoxon is a highly toxic compound and poses significant safety hazards.

  • Toxicity: Paraoxon is readily absorbed through the skin, lungs, and gastrointestinal tract []. Exposure can cause a range of symptoms, including nausea, vomiting, diarrhea, muscle weakness, respiratory problems, and even death in severe cases [].
  • Flammability: Paraoxon is not flammable [].
  • Reactivity: Paraoxon can react with strong acids and bases [].

Paraoxon undergoes hydrolysis in biological systems, primarily catalyzed by enzymes such as paraoxonase. The hydrolysis products include diethyl phosphate and p-nitrophenol, both of which are less toxic than paraoxon itself. The mechanism involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bond .

Additionally, paraoxon can engage in covalent modification of acetylcholinesterase by phosphorylating the serine residue at the active site. This reaction effectively inhibits the enzyme's activity, leading to an increase in acetylcholine levels and subsequent cholinergic toxicity .

The biological activity of paraoxon is primarily characterized by its role as a potent inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, causing prolonged stimulation of postsynaptic neurons. The resultant effects include muscle twitching, respiratory distress, seizures, and potentially fatal outcomes if exposure levels are high enough .

Research indicates that paraoxon also triggers excitotoxicity through enhanced glutamate release and oxidative stress within neuronal cells. This cascade can lead to neurodegeneration and other long-term neurological issues .

Paraoxon can be synthesized through several methods, typically involving the reaction of diethyl phosphorochloridate with p-nitrophenol. The process often requires careful control of reaction conditions to ensure high purity and yield. For example, one method involves:

  • Reaction Setup: Combine diethyl phosphorochloridate with p-nitrophenol in an organic solvent.
  • Temperature Control: Maintain the reaction mixture at a specified temperature (often around room temperature) for several hours.
  • Purification: Use column chromatography or recrystallization techniques to isolate pure paraoxon from by-products .

ParathionO,O-diethylthio-phosphatePrecursor to paraoxonInsecticideMalathionO,O-dimethyl-S-((dimethoxyphosphinothioyl)thio)Less potent than paraoxonInsecticideSarinIsopropyl methylphosphonofluoridateMore potent than paraoxonChemical warfare agentVXVx nerve agentHighly potentChemical warfare agent

Uniqueness: Paraoxon's unique characteristic lies in its specific mechanism as a metabolite of parathion, showcasing a different toxicity profile compared to other organophosphates like malathion or sarin. Its ability to induce excitotoxicity further differentiates it from many other compounds within this class .

Studies on paraoxon interactions have focused on its binding affinity for acetylcholinesterase and other enzymes involved in detoxification pathways. Research indicates that paraoxon interacts with various proteins, leading to changes in enzymatic activity and cellular signaling pathways that can exacerbate neurotoxic effects. Moreover, investigations into its interactions with antioxidants have revealed insights into potential protective strategies against oxidative stress induced by paraoxon exposure .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992)
Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO]
Solid

Color/Form

OILY LIQUID
REDDISH-YELLOW OIL

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

275.05587416 g/mol

Monoisotopic Mass

275.05587416 g/mol

Boiling Point

336 to 338 °F at 760 mmHg (NTP, 1992)
169-170 °C at 1.0 mm Hg

Heavy Atom Count

18

Density

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink
1.2683 at 25 °C/4 °C

LogP

1.98 (LogP)
log Kow = 1.98
1.98

Odor

SLIGHT ODOR
Odorless

Appearance

Solid powder

Melting Point

300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q9CX8P80JW

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... MIOTICS /SRP: FORMERLY/ USED FOR TREATING GLAUCOMA /INCLUDE/ PARAOXON ...

Pharmacology

Paraoxon is a synthetic aryl dialkyl phosphate compound and organophosphate acetylcholinesterase inhibitor that is the active metabolite of the insecticide parathion and is used as a pesticide. It is characterized as a reddish-yellow oily liquid with a faint fruity odor, and exposure occurs by inhalation, ingestion, or contact.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB10 - Paraoxon

Mechanism of Action

Direct inhibitors, such as paraoxon, are capable of reacting directly with the cholinesterase enzymes thereby inactivating them.
Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli.
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Vapor Pressure

0.0000011 [mmHg]
1.1X10-6 mm Hg at 25 °C.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

311-45-5

Absorption Distribution and Excretion

... SLICES OF RABBIT SKIN HYDROLYZE PARAOXON AT A CONCN OF 7.7X10-3 MOL TO THE EXTENT OF 20% IN 1 HR PER G OF TISSUE. SINCE ABSORPTION OF PARAOXON ... IS SLOW.
On the basis of radioautographic studies in man and animals, it appears that skin absorption is transepidermal. The rate of dermal absorption /of paraoxon/ in the rabbit is 0.059 ug/min/cu m. The animals exhibit about a tenfold individual variation in permeability of the skin.
FEMALE RATS ... EXCRETED A HIGHER PERCENTAGE (63%) OF (14)C IN THE URINE THAN MALES (53%) PER DAY AFTER AN ORAL DOSE OF (14)C-PARAOXON ...
Effect of pregnancy & lactation on distribution of parathion & paraoxon in mice was examined. Pregnant mice treated with 5 mg/kg of parathion demonstrated higher concn of both parathion & paraoxon in blood & brain than controls which correlated with the enhanced cholinesterase inhibition in pregnant animals.
For more Absorption, Distribution and Excretion (Complete) data for PARAOXON (10 total), please visit the HSDB record page.

Metabolism Metabolites

THE MAJOR URINARY METABOLITES /FOLLOWING ORAL DOSE OF (14)CARBON-PARAOXON TO MALE ALBINO RATS/ ... WERE DIETHYL PHOSPHATE (ABOUT 60%) AND DE-ETHYL-PARAOXON (6-7%).
... THE DEALKYLATION OF PARAOXON TO DE-ETHYL-PARAOXON OBSERVED IN THE METABOLISM OF BOTH PARAOXON AND PARATHION IN VIVO HAS BEEN SHOWN TO BE CATALYZED BY CYTOCHROME P450 DEPENDENT MONO-OXYGENATION.
YIELDS 4-AMINOPHENYL DIETHYL PHOSPHATE IN RAT, GUINEA PIG, CHICKEN & SPARROW. /FROM TABLE/
YIELDS PARA-NITROPHENYL IN PIG; IN RAT & GUINEA PIG; IN MAN & IN SHEEP. /FROM TABLE/
For more Metabolism/Metabolites (Complete) data for PARAOXON (11 total), please visit the HSDB record page.
Paraoxon is a known human metabolite of parathion.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Paraoxon

Biological Half Life

Hydrolysis and covalent binding to nonessential esterases are two biochemical processes which can prevent paraoxon from reacting with essential enzyme, acetylcholinesterase. Both processes have been proposed as the primary route of paraoxon detoxification in vivo. These experiments were designed to assess the relative contribution of each pathway to the disappearance of paraoxon in the rabbit. In vitro, paraoxon disappeared from whole rabbit blood with a half-life of 17.7 sec. Hydrolysis by paraoxonase accounted entirely for this disappearance and covalent binding contributed essentially nothing. In vivo, following an iv injection of 0.15 mg/kg paraoxon, serum paraoxonase hydrolyzed as much as 41% of the injected dose within the first 30 sec. Pretreatment of rabbits with an ip injection of tri-o-tolyl phosphate eliminated more than 95% of the paraoxon binding sites. However, pretreatment with tri-o-tolyl phosphate had no significant effect on the half-life or volume of distribution of paraoxon, indicating that covalent binding sites did not contribute significantly to the clearance of paraoxon from whole rabbits under these conditions. Hydrolysis of paraoxon by tissue paraoxonases, in addition to that catalyzed by paraoxonase in the blood, could account for its rapid metabolism. These findings demonstrate that paraoxonase has a major role in the disappearance of paraoxon in the rabbit. This suggests that susceptibility of people to chronic paraoxon poisoning may vary, according to their inherited level and type of serum paraoxonase.

Use Classification

Pharmaceuticals

Methods of Manufacturing

PREPARED BY ACTION OF DIETHYL CHLOROPHOSPHATE ON SODIUM PARA-NITROPHENOLATE OR BY NITRATION OF DIETHYL PHENYL PHOSPHATE: SCHRADER, BIOS FINAL REPT 714: 52 (1947); ANGEW CHEM 62: 471 (1950); SWISS PATENT NUMBER 257,649 (1949); FAGERLIND ET AL, SVENSK FARM TID 56, 303, CA 46, 9259.

General Manufacturing Information

RELATIVELY HIGH STABILITY MAY CAUSE RESIDUE PROBLEMS

Analytic Laboratory Methods

A BIOANALYTICAL ASSAY IS DESCRIBED IN WHICH AN ELECTRODE SENSITIVE TO ACETYLCHOLINE IS USED TO DETERMINE THE RESIDUAL ACETYLCHOLINESTERASE ACTIVITY FOLLOWING INCUBATION WITH ORGANIC PESTICIDE, PARAOXON.
PARAOXON WAS AMONG 7 PESTICIDES STUDIED IN FRUITS AND VEGETABLES. EACH PESTICIDE WAS SOUGHT AT 2 LEVELS, ONE AT APPROX HALF THE PERMISSIBLE MAXIMUM RESIDUE CONCN & ANOTHER AT APPROX TOTAL PERMISSIBLE CONCN. WITH THIS METHOD ONLY MINIMUM CLEANUP & A SINGLE 1-COLUMN ISOCRATIC TECHNIQUE ARE REQUIRED.
SOME PROCEDURES FOR THE ENZYMATIC DETECTION OF ORGANOPHOSPHORUS PESTICIDES, WHICH HAVE GIVEN REPRODUCIBLE RESULTS ON A ROUTINE SCALE, ARE DESCRIBED. THE METHODS HAVE SUCCESSFULLY BEEN APPLIED TO THE DETECTION OF PARAOXON IN FRUIT OR VEGETABLE EXTRACTS. THE METHOD INVOLVE INITIAL THIN-LAYER CHROMATOGRAPHY OF THE SAMPLE EXTRACTS, THEN OXIDATION WITH BROMINE TO CONVERT THE THIOPHOSPHATES TO ACTIVE ENZYME INHIBITORS. THE PLATES ARE THEN SPRAYED WITH A SUITABLE SOURCE & FURTHER SPRAYED WITH A SUITABLE SUBSTRATE TO BECOME COLORED FOLLOWING HYDROLYSIS. ZYME & AN ACID-BASE INDICATOR ARE INCORPORATED INTO AN AGAR GEL & THE DEVELOPED TLC PLATE PRESSED AGAINST THIS FOR 1 HR AFTER ACTIVATION THE AGAR IS SPRAYED WITH ACETYLCHOLINE, WHICH RELEASES ACETIC ACID ON HYDROLYSIS. THE LIMIT OF DETECTION ACHIEVED FOR MOST SUBSTANCES IS 1 TO RE FOR ROUTINE ANALYSES.
AOAC Method 974.22. Organophosphorus Pesticide Residues, Carbon Column Cleanup Method.
An electroanalysis study of the polarographic behavior (DDP) of the pesticides parathion and paraoxon in the presence of Pd(2+) is described. This metallic ion shows affinity for the thiophosphate group and catalyzes the hydrolysis of parathion but not paraoxon. A method for the simultaneous determination by measuring the p-nitrophenol formed after the addition of Pd(2+), whereas paraoxon can be measured directly by its reduction peak is proposed. In the determination of parathion acceptable errors were found as long as the parathion/paraoxon ratio was >1/45. In the determination of paraoxon, satisfactory results were obtained for paraoxon/parathion ratios >1/70.

Clinical Laboratory Methods

A COMPETITIVE INHIBITION ENZYME IMMUNOASSAY WAS DEVELOPED TO DETECT AND QUANTIFY LEVELS OF PARAOXON IN BODY FLUIDS. LEVELS AS LOW AS 10-10 MOLAR IN BUFFER AND SERUM PARAOXON LEVELS AS LOW AS 10-9 MOLAR WERE DETECTED.
A BIOANALYTICAL ASSAY IS DESCRIBED IN WHICH AN ELECTRODE SENSITIVE TO ACETYLCHOLINE IS USED TO DETERMINE THE RESIDUAL ACETYLCHOLINESTERASE ACTIVITY FOLLOWING INCUBATION WITH ORGANIC PESTICIDE, PARAOXON.

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Interactions

... PARAOXON INHIBITS THE METABOLISM OF BENZO(A) PYRENE IN VIVO.
... THE QUANTITATIVE IMPORTANCE OF NADPH-DEPENDENT O-DEALKYLATION OF ORGANOPHOSPHATE INSECTICIDES, EG PARAOXON ... MAY BE MODIFIED BY 1,1,1-TRICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE OR 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHENE.
Incubation of both parathion and chlorpyrifos at various concn with mouse hepatic microsomes resulted in the inhibition of production of paraoxon, p-nitrophenol, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol, which was characteristic of mixed type inhibition. This kinetic behavior could arise as a result of competitive interactions of parathion and chlorpyrifos with multiple forms of microsomal cytochrome p450.
Paraoxon (diethyl-p-nitrophenylphosphate) is the toxic, but non-mutagenic metabolite of the organophosphorus ester (OP) insecticide parathion. Although this agent has been used as a deacetylase inhibitor in many studies, we discovered a mutagenic synergy with paraoxon and plant-activated m-phenylenediamine or with direct-acting 2-acetoxyacetylaminofluorene in Salmonella typhimurium cells. In the present study, mammalian-activated m-phenylenediamine, o-phenylenediamine, p-phenylenediamine, benzidine, 2,3-diaminophenazine or 2-aminofluorene, as well as plant-activated benzidine or 2-aminofluorene expressed an elevated mutagenic potency when assayed with S. typhimurium strain YG1024 in the presence of paraoxon. Under non-toxic conditions, paraoxon amplified the S. typhimurium mutant yield induced by these aromatic amines between 1.9-fold and 8.4-fold. Spectrophotometric analysis demonstrated that the rate of degradation of 2-acetoxyacetylaminofluorene was not significantly different in phosphate buffer with or without paraoxon or with S. typhimurium cytosol with or without paraoxon. Also paraoxon-mediated mutagenic synergy does not appear to be due to a direct reaction with aromatic amines. Mutagenic synergy between aromatic amines and OP oxon products may be a cause of concern because people are chronically exposed to environmental and dietary aromatic amines, and a significant segment of the US population tested positive for OP insecticide residues.
For more Interactions (Complete) data for PARAOXON (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Houzé P, Hutin A, Lejay M, Baud FJ. Comparison of the Respiratory Toxicity and Total Cholinesterase Activities in Dimethyl Versus Diethyl Paraoxon-Poisoned Rats. Toxics. 2019 Apr 16;7(2). pii: E23. doi: 10.3390/toxics7020023. PubMed PMID: 30995784.
2: Trenque I, Magnano GC, Bolzinger MA, Roiban L, Chaput F, Pitault I, Briançon S, Devers T, Masenelli-Varlot K, Bugnet M, Amans D. Shape-selective synthesis of nanoceria for degradation of paraoxon as a chemical warfare simulant. Phys Chem Chem Phys. 2019 Mar 6;21(10):5455-5465. doi: 10.1039/c9cp00179d. PubMed PMID: 30801105.
3: Sharma G, Hu Q, Jayasinghe-Arachchige VM, Paul TJ, Schenk G, Prabhakar R. Investigating coordination flexibility of glycerophosphodiesterase (GpdQ) through interactions with mono-, di-, and triphosphoester (NPP, BNPP, GPE, and paraoxon) substrates. Phys Chem Chem Phys. 2019 Mar 6;21(10):5499-5509. doi: 10.1039/c8cp07031h. PubMed PMID: 30785142.
4: Mutharani B, Ranganathan P, Chen SM, Karuppiah C. Enzyme-free electrochemical detection of nanomolar levels of the organophosphorus pesticide paraoxon-ethyl by using a poly(N-isopropyl acrylamide)-chitosan microgel decorated with palladium nanoparticles. Mikrochim Acta. 2019 Feb 9;186(3):167. doi: 10.1007/s00604-018-3206-7. PubMed PMID: 30739232.
5: Iha HA, Kunisawa N, Shimizu S, Onishi M, Nomura Y, Matsubara N, Iwai C, Ogawa M, Hashimura M, Sato K, Kato M, Ohno Y. Mechanism Underlying Organophosphate Paraoxon-Induced Kinetic Tremor. Neurotox Res. 2019 Apr;35(3):575-583. doi: 10.1007/s12640-019-0007-7. Epub 2019 Feb 7. PubMed PMID: 30729450.
6: Alfonso M, Durán R, Fajardo D, Justo L, Faro LRF. Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats. Neurochem Int. 2019 Mar;124:130-140. doi: 10.1016/j.neuint.2019.01.001. Epub 2019 Jan 3. PubMed PMID: 30610897.
7: Zare Z, Tehrani M, Rezaei N, Dana Ghalebarzand B, Mohammadi M. Anxiolytic activity of paraoxon is associated with alterations in rat brain glutamatergic system. Neurotoxicol Teratol. 2019 Jan - Feb;71:32-40. doi: 10.1016/j.ntt.2018.12.001. Epub 2018 Dec 19. PubMed PMID: 30576762.
8: Peng J, Yin W, Shi J, Jin X, Ni G. Magnesium and nitrogen co-doped carbon dots as fluorescent probes for quenchometric determination of paraoxon using pralidoxime as a linker. Mikrochim Acta. 2018 Dec 17;186(1):24. doi: 10.1007/s00604-018-3147-1. PubMed PMID: 30560307.
9: Wilson C, Cooper NJ, Briggs ME, Cooper AI, Adams DJ. Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. Org Biomol Chem. 2018 Dec 5;16(47):9285-9291. doi: 10.1039/c8ob02475h. PubMed PMID: 30480295.
10: de Paula RL, de Almeida JSFD, Cavalcante SFA, Gonçalves AS, Simas ABC, Franca TCC, Valis M, Kuca K, Nepovimova E, Granjeiro JM. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules. 2018 Nov 12;23(11). pii: E2954. doi: 10.3390/molecules23112954. PubMed PMID: 30424582; PubMed Central PMCID: PMC6278417.
11: Faro LRF, Fajardo D, Durán R, Alfonso M. Characterization of acute intrastriatal effects of paraoxon on in vivo dopaminergic neurotransmission using microdialysis in freely moving rats. Toxicol Lett. 2018 Dec 15;299:124-128. doi: 10.1016/j.toxlet.2018.09.017. Epub 2018 Oct 4. PubMed PMID: 30292885.
12: Morales JI, Figueroa R, Rojas M, Millán D, Tapia RA, Pavez P. Dual function of amino acid ionic liquids (Bmim[AA]) on the degradation of the organophosphorus pesticide, Paraoxon®. Org Biomol Chem. 2018 Oct 17;16(40):7446-7453. doi: 10.1039/c8ob01928b. PubMed PMID: 30264845.
13: Chagas MA, Pereira ES, Da Silva JCS, Rocha WR. Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution. J Mol Model. 2018 Aug 29;24(9):259. doi: 10.1007/s00894-018-3798-1. PubMed PMID: 30159695.
14: González-González M, Estévez J, Del Río E, Vilanova E, Sogorb MA. Hydrolyzing activities of phenyl valerate sensitive to organophosphorus compounds paraoxon and mipafox in human neuroblastoma SH-SY5Y cells. Toxicology. 2018 Aug 1;406-407:123-128. doi: 10.1016/j.tox.2018.07.016. Epub 2018 Aug 14. PubMed PMID: 30118792.
15: Baruch Leshem A, Isaacs S, Srivastava SK, Abdulhalim I, Kushmaro A, Rapaport H. Quantitative assessment of paraoxon adsorption to amphiphilic β-sheet peptides presenting the catalytic triad of esterases. J Colloid Interface Sci. 2018 Nov 15;530:328-337. doi: 10.1016/j.jcis.2018.06.065. Epub 2018 Jun 23. PubMed PMID: 29982025.
16: Farizatto KLG, Bahr BA. Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise. Eur Sci J. 2017 Oct;13:29-37. doi: 10.19044/esj.2017.c1p4. PubMed PMID: 29805717; PubMed Central PMCID: PMC5966299.
17: Baccus B, Auvin S, Dorandeu F. Electro-behavioral phenotype and cell injury following exposure to paraoxon-ethyl in mice: Effect of the genetic background. Chem Biol Interact. 2018 Jun 25;290:119-125. doi: 10.1016/j.cbi.2018.05.009. Epub 2018 May 22. PubMed PMID: 29800574.
18: Houzé P, Berthin T, Raphalen JH, Hutin A, Baud JF. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice. Turk J Anaesthesiol Reanim. 2018 Apr;46(2):131-138. doi: 10.5152/TJAR.2018.29660. Epub 2018 Apr 1. PubMed PMID: 29744248; PubMed Central PMCID: PMC5937459.
19: Kuca K, Jun D, Junova L, Musilek K, Hrabinova M, da Silva JAV, Ramalho TC, Valko M, Wu Q, Nepovimova E, França TCC. Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules. 2018 May 7;23(5). pii: E1103. doi: 10.3390/molecules23051103. PubMed PMID: 29735900; PubMed Central PMCID: PMC6100540.
20: Ruggerone B, Bonelli F, Nocera I, Paltrinieri S, Giordano A, Sgorbini M. Validation of a paraoxon-based method for measurement of paraoxonase (PON-1) activity and establishment of RIs in horses. Vet Clin Pathol. 2018 Mar;47(1):69-77. doi: 10.1111/vcp.12562. PubMed PMID: 29575140.

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